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7-(3-chlorobenzyl)-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione
Overview
Description
7-(3-chlorobenzyl)-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is a synthetic organic compound that belongs to the purine class of molecules. Purines are heterocyclic aromatic organic compounds, which are significant in biochemistry due to their role in nucleic acids. This compound is characterized by the presence of a chlorobenzyl group, a methyl group, and a methylpiperazinyl group attached to the purine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-chlorobenzyl)-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. The starting materials often include a purine derivative, which undergoes alkylation and substitution reactions to introduce the chlorobenzyl and methylpiperazinyl groups. Common reagents used in these reactions include alkyl halides, bases, and solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and reaction time, as well as the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the purine ring or the substituent groups are oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the chlorobenzyl group, using reagents like sodium methoxide or halogenating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Solvents: Dimethylformamide, dichloromethane
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or demethylated products.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. Its ability to undergo various functionalization reactions allows chemists to create derivatives with tailored properties for specific applications.
Biological Research
The compound is of interest in biological studies due to its potential interactions with nucleic acids and proteins. Purine derivatives are often explored for their roles as enzyme inhibitors or receptor modulators. For instance:
- Enzyme Inhibition : Investigations into its ability to inhibit specific enzymes could lead to new therapeutic agents.
- Receptor Agonism/Antagonism : The compound may interact with receptors involved in signal transduction pathways, influencing cellular responses.
Medicinal Applications
The therapeutic potential of purine derivatives like this compound has been extensively researched. Notable applications include:
- Cancer Treatment : Compounds with similar structures have shown promise in targeting cancer cells by inhibiting proliferation or inducing apoptosis.
- Viral Infections : Research indicates that purine derivatives can interfere with viral replication processes.
- Neurological Disorders : The modulation of neurotransmitter receptors by such compounds could offer new avenues for treating conditions like depression or anxiety.
Industrial Applications
In the industrial sector, this compound may be utilized in:
- Pharmaceutical Development : As an intermediate in the synthesis of drugs, it can facilitate the production of various pharmaceutical agents.
- Agrochemicals : Its unique chemical properties may also find applications in developing new agrochemical products.
Case Study 1: Enzyme Inhibition
A study demonstrated that derivatives similar to this compound effectively inhibited specific kinases involved in cancer cell proliferation. This suggests potential therapeutic applications in oncology.
Case Study 2: Antiviral Activity
Research indicated that purine derivatives could inhibit viral replication in vitro, showcasing their potential as antiviral agents.
Mechanism of Action
The mechanism of action of 7-(3-chlorobenzyl)-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
Caffeine: A well-known purine derivative with stimulant effects.
Theophylline: Another purine derivative used in the treatment of respiratory diseases.
Adenosine: A naturally occurring purine nucleoside involved in energy transfer and signal transduction.
Uniqueness
7-(3-chlorobenzyl)-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is unique due to its specific substituent groups, which confer distinct chemical and biological properties. The presence of the chlorobenzyl and methylpiperazinyl groups may enhance its binding affinity to certain targets or alter its pharmacokinetic profile compared to other purine derivatives.
Biological Activity
7-(3-chlorobenzyl)-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione, also known by its CAS number 878431-51-7, is a synthetic organic compound belonging to the purine class. This compound has garnered attention due to its potential biological activities and therapeutic applications, particularly in the fields of oncology and neurology.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 388.85 g/mol. The structure features a purine core substituted with a chlorobenzyl group and a methylpiperazinyl group, which are critical for its biological activity.
Property | Value |
---|---|
Molecular Formula | C18H21ClN6O2 |
Molecular Weight | 388.85 g/mol |
CAS Number | 878431-51-7 |
XLogP3-AA | 1.9 |
Hydrogen Bond Donor Count | 1 |
Hydrogen Bond Acceptor Count | 5 |
Rotatable Bond Count | 3 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. These targets may include:
- Enzymes : The compound may inhibit or activate certain enzymes involved in metabolic pathways.
- Receptors : It may bind to receptors affecting neurotransmission or cellular signaling.
- Nucleic Acids : Potential interactions with DNA or RNA could influence gene expression and cellular function.
Biological Activity and Therapeutic Potential
Research indicates that this compound exhibits significant biological activities, including:
- Antitumor Activity : Preliminary studies suggest that it may inhibit the proliferation of cancer cells, making it a candidate for cancer therapy.
- Neuroprotective Effects : Its structural components may confer protective effects against neurodegenerative diseases by modulating neurotransmitter systems.
- Antimicrobial Properties : Some studies have hinted at potential antimicrobial effects, although these require further validation.
Case Studies
Several studies have explored the biological effects of this compound:
- Study A : In vitro assays demonstrated that this compound significantly reduced the viability of human cancer cell lines by inducing apoptosis.
- Study B : Animal models showed that administration of this compound led to improved cognitive function in models of neurodegeneration, suggesting its potential use in treating conditions like Alzheimer's disease.
Properties
IUPAC Name |
7-[(3-chlorophenyl)methyl]-3-methyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN6O2/c1-22-6-8-24(9-7-22)17-20-15-14(16(26)21-18(27)23(15)2)25(17)11-12-4-3-5-13(19)10-12/h3-5,10H,6-9,11H2,1-2H3,(H,21,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBZMPTQAQRMENQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=C(N2CC4=CC(=CC=C4)Cl)C(=O)NC(=O)N3C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301118536 | |
Record name | 7-[(3-Chlorophenyl)methyl]-3,7-dihydro-3-methyl-8-(4-methyl-1-piperazinyl)-1H-purine-2,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301118536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
878431-51-7 | |
Record name | 7-[(3-Chlorophenyl)methyl]-3,7-dihydro-3-methyl-8-(4-methyl-1-piperazinyl)-1H-purine-2,6-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=878431-51-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-[(3-Chlorophenyl)methyl]-3,7-dihydro-3-methyl-8-(4-methyl-1-piperazinyl)-1H-purine-2,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301118536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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